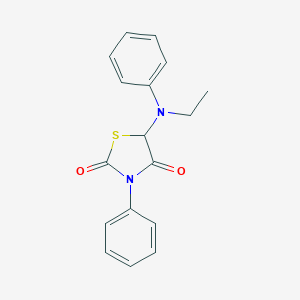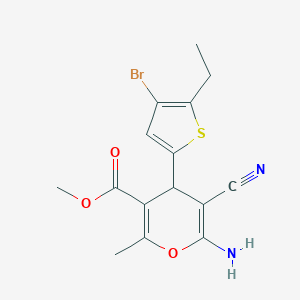![molecular formula C13H18N2O3S B259044 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine, commonly known as DBEDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBEDT is a benzothiazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DBEDT is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. DBEDT has also been found to bind to metal ions, which may explain its use as a fluorescent probe.
Biochemical and Physiological Effects:
DBEDT has been found to exhibit low toxicity in vitro and in vivo. It has also been found to be stable under physiological conditions, which makes it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
DBEDT has several advantages for lab experiments, including its ease of synthesis, stability under physiological conditions, and low toxicity. However, its limited solubility in water and organic solvents can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of DBEDT. One direction is the development of novel DBEDT-based materials with unique properties for applications in electronics, photonics, and sensing. Another direction is the investigation of the mechanism of action of DBEDT to better understand its antitumor activity. Additionally, the use of DBEDT as a fluorescent probe for imaging metal ions in biological systems could be further explored.
Méthodes De Synthèse
DBEDT can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate to form 2-ethoxycarbonylbenzenethiol, which is then oxidized using hydrogen peroxide to form DBEDT. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate and sodium hydroxide to form DBEDT directly.
Applications De Recherche Scientifique
DBEDT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBEDT has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, DBEDT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In environmental science, DBEDT has been studied for its potential use as a corrosion inhibitor for metals in acidic environments.
Propriétés
Nom du produit |
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
|---|---|
Formule moléculaire |
C13H18N2O3S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(4-2)9-10-18-13-11-7-5-6-8-12(11)19(16,17)14-13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
JYJZYWSWHBYQCA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
SMILES canonique |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)


![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)

